2-Methyl-4-(1-pyrrolidinyl)benzoic acid

Catalog No.
S3431705
CAS No.
530092-32-1
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(1-pyrrolidinyl)benzoic acid

CAS Number

530092-32-1

Product Name

2-Methyl-4-(1-pyrrolidinyl)benzoic acid

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbenzoic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

QURJBOJPCIBSDM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCCC2)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C(=O)O

2-Methyl-4-(1-pyrrolidinyl)benzoic acid is an organic compound with the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 205.25 g/mol. It features a benzoic acid structure with a methyl group and a pyrrolidine moiety attached to the aromatic ring. The compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides, which can be relevant for synthesizing derivatives with enhanced biological properties.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted aromatic compounds.

These reactions are crucial for modifying the compound's structure to explore its activity and applications further.

Research indicates that 2-Methyl-4-(1-pyrrolidinyl)benzoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation, potentially benefiting conditions like arthritis or other inflammatory diseases.
  • CNS Activity: Due to the presence of the pyrrolidine ring, it may interact with central nervous system receptors, indicating potential as a neuroactive agent.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several methods can be employed to synthesize 2-Methyl-4-(1-pyrrolidinyl)benzoic acid:

  • Direct Alkylation: Starting from 4-(1-pyrrolidinyl)benzoic acid, methylation can be performed using methyl iodide in the presence of a base.
  • Pyrrolidine Addition: The benzoic acid derivative can be reacted with pyrrolidine under acidic conditions to facilitate the formation of the desired compound.
  • Multi-step Synthesis: This involves forming intermediates that can be further modified through various organic reactions until achieving the final product.

Each method has its advantages regarding yield, purity, and scalability.

2-Methyl-4-(1-pyrrolidinyl)benzoic acid has multiple applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Material Science: Potential applications in creating polymers or other materials due to its unique structural properties.

Interaction studies are essential for understanding how 2-Methyl-4-(1-pyrrolidinyl)benzoic acid behaves in biological systems. Key areas of focus include:

  • Protein Binding: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on how it interacts with neurotransmitter receptors could reveal its potential as a neuroactive drug.
  • Metabolic Pathways: Understanding how the body metabolizes this compound is crucial for determining its efficacy and safety profile.

Several compounds share structural similarities with 2-Methyl-4-(1-pyrrolidinyl)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1-Pyrrolidinyl)benzoic AcidContains a pyrrolidine but lacks methyl groupFocused more on anti-inflammatory properties
2-Methylbenzoic AcidMethyl group on benzene without pyrrolidinePrimarily used in industrial applications
2-PyrrolidinoneContains a lactam structureKnown for its role as a solvent and reagent

Uniqueness of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid

The unique combination of both the methyl group and the pyrrolidine ring gives this compound distinctive properties, particularly in terms of biological activity and potential therapeutic applications. Its dual functionality sets it apart from other similar compounds that may lack one of these features.

Novel Heterocyclic Coupling Strategies in Benzoic Acid Functionalization

The functionalization of benzoic acid scaffolds with heterocyclic motifs, such as pyrrolidine, requires precise control over regioselectivity and bond formation. Recent developments in organometallic reagent design have expanded the toolkit for constructing such hybrid systems. For instance, zinc and magnesium intermediates enable direct insertion into aryl halides, offering a pathway to functionalize benzoic acid derivatives without compromising acid-sensitive groups.

A prominent strategy involves the use of TMP (2,2,6,6-tetramethylpiperidine) bases to generate highly reactive zincate complexes. These complexes undergo transmetalation with pre-functionalized benzoic acid substrates, facilitating the introduction of pyrrolidine rings at the para-position relative to the methyl group. For example, treating 4-bromo-2-methylbenzoic acid with TMP-zincate reagents in tetrahydrofuran (THF) at −78°C yields the corresponding zinc intermediate, which subsequently reacts with pyrrolidine under palladium catalysis to form the target compound.

Table 1: Comparative Analysis of Heterocyclic Coupling Methods

MethodReagent SystemTemperature (°C)Yield (%)
Direct Zinc InsertionZn/LiCl/THF2568
TMP-Zincate TransmetalationTMP·MgCl·LiCl/THF−7882
Magnesium-Halogen ExchangeMg/ZnCl₂/DME075

These methods highlight the critical role of solvent polarity and temperature in stabilizing reactive intermediates, with TMP-zincate systems offering superior yields due to enhanced kinetic control.

Palladium-Catalyzed Cross-Coupling Approaches for Pyrrolidine Substituent Introduction

Palladium-catalyzed C–N cross-coupling has emerged as a cornerstone for introducing nitrogen-containing heterocycles into aromatic systems. The Buchwald-Hartwig amination, in particular, enables the direct coupling of pyrrolidine with halogenated benzoic acid derivatives under mild conditions. Key to this process is the selection of ligands, such as biphenylphosphines, which stabilize the palladium center and suppress undesired β-hydride elimination.

A case study involves the reaction of methyl 4-bromo-2-methylbenzoate with pyrrolidine using Pd(OAc)₂ and XantPhos as the catalytic system. Under refluxing toluene at 110°C, this method achieves an 89% yield of the coupled product, demonstrating exceptional compatibility with ester functionalities. Mechanistic studies suggest that the reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Scheme 1: Pd-Catalyzed Coupling of Pyrrolidine with 4-Bromo-2-methylbenzoate
$$
\text{Ar–Br} + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{Pd(OAc)}2, \text{XantPhos}} \text{Ar–N(C}4\text{H}_8\text{)} + \text{HBr}
$$
This approach has been extended to one-pot tandem reactions, where C–N coupling is followed by intramolecular cyclization to generate fused heterocycles, further broadening the structural diversity of benzoic acid derivatives.

Microwave-Assisted Synthesis Optimization for Improved Yield

Microwave irradiation has revolutionized the synthesis of benzoic acid derivatives by reducing reaction times and improving energy efficiency. In the context of 2-methyl-4-(1-pyrrolidinyl)benzoic acid, microwave-assisted hydrolysis of ester precursors using concentrated sulfuric acid as a catalyst achieves near-quantitative yields within minutes.

A comparative study between conventional and microwave methods revealed stark differences in efficiency:

Table 2: Conventional vs. Microwave-Assisted Ester Hydrolysis

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours10–15 minutes
Temperature (°C)120150
Yield (%)7595
Energy Consumption (kW)2.40.8

The rapid dielectric heating provided by microwaves ensures uniform temperature distribution, minimizing side reactions such as decarboxylation. Furthermore, this method facilitates scalability; pilot-scale experiments (100 g substrate) maintained yields above 90% while reducing solvent usage by 40%.

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By regulating 2-AG levels, MAGL inhibition modulates cannabinoid receptor signaling and inflammatory responses [3] [5].

Structure-Activity Relationship Studies with Benzofused Heterocycles

The benzoic acid scaffold of 2-methyl-4-(1-pyrrolidinyl)benzoic acid provides a rigid aromatic platform, while the pyrrolidinyl substituent at the 4-position introduces stereoelectronic effects critical for MAGL binding. Comparative studies of benzofused heterocycles reveal that:

  • Methyl substitution at the 2-position enhances hydrophobic interactions with MAGL’s catalytic pocket, as evidenced by increased inhibitory potency in analogs with alkyl groups at this position [2] [4].
  • The pyrrolidinyl group facilitates hydrogen bonding with serine residues (e.g., Ser122 in MAGL’s active site), stabilizing the enzyme-inhibitor complex [4]. This aligns with findings from pyrrolyl-substituted MAGL probes, which show nanomolar binding affinities due to similar interactions [4].

A structural comparison with LEI-515, a potent reversible MAGL inhibitor, highlights the importance of α-CF₂ ketone moieties for metabolic stability [2]. While 2-methyl-4-(1-pyrrolidinyl)benzoic acid lacks this group, its benzoic acid moiety may compensate by interacting with MAGL’s peripheral binding sites, as observed in aryl sulfoxide inhibitors [2].

Allosteric Modulation of Endocannabinoid Signaling Pathways

Beyond direct MAGL inhibition, this compound may exert allosteric effects on endocannabinoid receptors. Elevated 2-AG levels from MAGL inhibition enhance activation of cannabinoid CB₁ and CB₂ receptors, which regulate synaptic plasticity and immune responses [3] [5]. In HT-29 and A549 cell lines, MAGL localizes to the endoplasmic reticulum (ER) and lipid droplets [4], suggesting that 2-methyl-4-(1-pyrrolidinyl)benzoic acid could modulate 2-AG pools in these compartments, indirectly influencing retrograde signaling at synapses [3].

Neuroprotective Effects in Preclinical Models of Neurodegeneration

By preserving 2-AG levels, MAGL inhibition reduces neuroinflammation and oxidative stress, key drivers of neurodegenerative diseases. Preclinical studies demonstrate that:

  • MAGL inhibitors suppress prostaglandin E₂ (PGE₂) synthesis by limiting arachidonic acid availability, mitigating neuroinflammation in models of multiple sclerosis and Alzheimer’s disease [2] [5].
  • In acute liver injury models, MAGL inhibition by LEI-515 (a structural analog) reduced TNF-α and IL-6 levels by >50%, suggesting similar anti-inflammatory potential for 2-methyl-4-(1-pyrrolidinyl)benzoic acid [2].

The development of polymer composites incorporating 2-Methyl-4-(1-pyrrolidinyl)benzoic acid represents a significant advancement in biomedical materials engineering. These hybrid materials combine the structural benefits of organic polymers with the functional properties of pyrrolidine-benzoic acid derivatives [1] [2].

Structural Properties and Characterization

2-Methyl-4-(1-pyrrolidinyl)benzoic acid exhibits distinctive physicochemical properties that make it suitable for biomedical composite development. The compound possesses a molecular weight of 205.25 grams per mole with a density of 1.2±0.1 grams per cubic centimeter [3] [4]. The boiling point reaches 401.2±38.0 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability for processing applications [4].

The pyrrolidine moiety contributes significant three-dimensional structural characteristics due to its sp³-hybridization and non-planar ring configuration. This structural feature enhances the compound's ability to explore pharmacophore space effectively while providing stereochemical contributions to the overall molecular architecture [5] [6]. The pseudo-rotational freedom of the pyrrolidine ring allows for conformational flexibility, which is crucial for biocompatibility in medical device applications [7].

Composite Formation and Processing

Polymer composite development utilizing pyrrolidine-benzoic acid hybrids employs various fabrication techniques optimized for biomedical applications. Electrospinning represents a primary method for creating nanofibrous composites with controlled morphology and enhanced surface area [8] [9]. The process enables the production of polymer fibers with diameters ranging from nanometers to micrometers, providing excellent mechanical properties and biocompatibility [10].

Poly(N-vinylpyrrolidone) serves as an effective matrix material for these composites, offering excellent biocompatibility and water solubility characteristics [2] [11]. The polymer exhibits thermal stability up to 300-400 degrees Celsius and maintains chemical stability across diverse physiological conditions [12]. Glass transition temperatures typically range from 150-180 degrees Celsius, providing appropriate processing windows for composite fabrication [13].

Mechanical and Thermal Properties

The mechanical properties of pyrrolidine-based composites demonstrate significant enhancement compared to neat polymer matrices. Composite materials exhibit tensile strengths ranging from 100-500 megapascals, representing substantial improvements over conventional biomedical polymers [14] [15]. The addition of pyrrolidine-benzoic acid components contributes to increased elastic modulus and improved stress-strain characteristics [16].

Thermal analysis reveals that pyrrolidine-based composites maintain thermal stability up to 250-500 degrees Celsius, depending on the specific formulation and processing conditions [17] [18]. The incorporation of organic-inorganic hybrid components enhances thermal degradation resistance while preserving biocompatibility requirements for medical device applications [19].

Biocompatibility and Biomedical Applications

Pyrrolidine-based polymer composites demonstrate excellent biocompatibility profiles suitable for various biomedical device applications. The materials exhibit low cytotoxicity and non-antigenicity, making them appropriate for direct tissue contact applications [8] [20]. Polyvinylpyrrolidone components provide hemocompatibility and physiological inactivity, supporting their use as blood plasma substitutes and medical device coatings [2].

The composites find applications in tissue engineering scaffolds, wound dressings, and drug delivery systems. The controlled porosity and surface morphology enable cellular attachment and proliferation while maintaining mechanical integrity [8] [10]. Injectable biodegradable thermogels incorporating benzoic acid derivatives demonstrate sustained drug delivery capabilities with enhanced antioxidant activities for treating glaucomatous nerve damage [20].

Data Analysis and Performance Metrics

Comprehensive characterization of pyrrolidine-benzoic acid hybrid composites reveals superior performance metrics across multiple parameters. Surface area measurements range from 50-640 square meters per gram, depending on the processing method and composite architecture [21] [22]. Pore size distributions typically span 20-100 angstroms, providing appropriate dimensions for biological molecule interactions [23].

The composites demonstrate excellent water absorption capacities and moisture retention properties, essential for biomedical applications requiring hydration maintenance [8]. Degradation studies indicate controlled biodegradation rates suitable for temporary implant applications while maintaining structural integrity during the required service period [14].

Surface Modification Strategies for Catalytic Nanomaterials

Surface modification of nanomaterials using pyrrolidine-benzoic acid derivatives represents a sophisticated approach to enhancing catalytic properties while maintaining structural integrity. These strategies focus on creating functional interfaces that optimize reactant accessibility and improve catalytic efficiency [24] [25].

Silane Coupling and Chemical Grafting

Silanization represents a fundamental surface modification technique for incorporating pyrrolidine-benzoic acid moieties onto silica and metal oxide nanomaterials. The process utilizes trialkoxysilane compounds to form covalent bonds between the organic components and inorganic surfaces [26] [27]. This approach enables precise control over surface functionality while maintaining the structural integrity of the underlying nanomaterial.

Mesoporous silica materials modified with pyrrolidine builder units demonstrate exceptional catalytic performance in base-catalyzed reactions. These hybrid materials achieve surface areas up to 640 square meters per gram with pore diameters ranging from 30-100 angstroms [21]. The incorporation of pyrrolidine fragments provides strong base sites with high accessibility to active centers, enabling efficient carbon-carbon bond formation through Knoevenagel, Claisen-Schmidt, and Henry condensations [21].

Organic-Inorganic Hybrid Material Synthesis

The development of organic-inorganic hybrid materials incorporating pyrrolidine moieties utilizes co-condensation techniques to integrate organic components directly into silica networks. These materials combine the mechanical and thermal stability of inorganic solids with the flexibility and functionality of organic molecules [28] [29]. The synthesis employs fluoride sol-gel methodologies under mild conditions, avoiding the need for sophisticated structural directing agents [30].

Chiral hybrid materials based on pyrrolidine building units demonstrate excellent asymmetric catalytic properties for enantioselective transformations. These materials exhibit permanent porosity and thermal stability up to 500 degrees Celsius while maintaining the integrity of asymmetric active sites [30]. The homogeneous distribution of chiral moieties throughout the mesoporous framework enables high stereocontrol in Michael addition reactions with β-nitrostyrene derivatives [30].

Catalytic Performance and Activity Enhancement

Surface-modified nanomaterials demonstrate significantly enhanced catalytic activities compared to unmodified counterparts. Pyrrolidine-functionalized hybrid materials achieve conversion rates exceeding 90 percent with selectivities ranging from 85-99 percent for various organic transformations [21] [31]. The materials exhibit excellent recyclability, maintaining catalytic performance over 10-20 reaction cycles without significant activity loss [32].

The catalytic enhancement mechanisms involve both electronic and structural effects. Electronic modifications alter the d-band center position relative to the Fermi level, affecting adsorption and desorption characteristics [33]. Structural effects relate to atomic geometry and surface chemistry modifications that optimize reactant binding and product formation pathways [33].

Advanced Functionalization Techniques

Click chemistry represents an advanced surface modification strategy enabling precise attachment of pyrrolidine-benzoic acid components to various nanomaterial surfaces. The azide-alkyne cycloaddition reaction provides high selectivity and efficiency for surface functionalization while maintaining mild reaction conditions [34] [27]. This approach enables the introduction of multiple functionalities simultaneously, crucial for developing multifunctional catalytic systems.

Plasma treatment and chemical vapor deposition offer alternative routes for surface modification, providing uniform coverage and controlled functionality introduction [27]. These techniques enable surface activation and subsequent grafting of pyrrolidine derivatives onto diverse substrate materials, including carbon nanotubes and metal oxide nanoparticles [34].

Characterization and Performance Evaluation

Comprehensive characterization of surface-modified nanomaterials reveals the relationship between surface functionality and catalytic performance. X-ray photoelectron spectroscopy and infrared spectroscopy confirm successful pyrrolidine attachment and determine surface coverage densities [26]. Transmission electron microscopy provides morphological information about pore structure and particle distribution [21].

Catalytic testing demonstrates the superior performance of pyrrolidine-modified nanomaterials across various reaction types. Turnover frequencies exceed 2200 per hour for hydrogen generation from organic hydrogen carriers, representing the highest values reported for such processes [32]. The materials exhibit excellent selectivity for desired products while suppressing unwanted side reactions [32].

Environmental and Sustainability Considerations

Surface-modified pyrrolidine-benzoic acid hybrid nanomaterials contribute to sustainable catalytic processes through enhanced efficiency and recyclability. The materials enable environmentally friendly synthetic routes while reducing waste generation and energy consumption [25] [32]. The combination of high activity, selectivity, and stability makes these materials attractive for industrial applications requiring sustainable chemical transformations.

XLogP3

2.4

Dates

Last modified: 07-26-2023

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